Euphorbol
Description
Structure
2D Structure
Properties
IUPAC Name |
4,4,10,13,14-pentamethyl-17-(6-methyl-5-methylideneheptan-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZCPIILZRCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Distribution of Euphorbol
Plant Sources of Euphorbol within the Euphorbiaceae Family
The principal sources of this compound are plants belonging to the genus Euphorbia, which encompasses over 2,000 species. frontiersin.orgnih.gov This genus is renowned for its production of a diverse array of terpenoids, with this compound being a notable constituent in several species. frontiersin.orgmdpi.com
Specific species within the Euphorbia genus have been identified as significant producers of this compound. Research has consistently isolated this compound from Euphorbia resinifera, a succulent native to Morocco. cabidigitallibrary.orgresearchgate.netnih.gov Studies have confirmed the presence of both euphol (B7945317) and its isomer, this compound, in the latex of this species. researchgate.netresearchgate.net Another key species is Euphorbia lathyris, a plant of Mediterranean origin, whose latex has been shown to actively biosynthesize this compound in vitro. researchgate.net While the closely related triterpene euphol is a major component of Euphorbia tirucalli latex, this points to the tirucallane-type triterpenoids being a significant chemical class in this species as well. frontiersin.org
Table 1: Primary this compound-Producing Euphorbia Species
| Species | Common Name | Key Finding |
|---|---|---|
| Euphorbia resinifera | Resin Spurge | Consistently identified as a source of this compound from its latex. cabidigitallibrary.orgresearchgate.netnih.govresearchgate.net |
This compound, along with other triterpenoids, is predominantly localized in the milky latex produced by Euphorbia species. frontiersin.orgnih.gov This latex is contained within specialized cells known as laticifers. frontiersin.org In some species, these triterpenoids can constitute up to 50% of the latex's dry weight, where they are synthesized and stored. researchgate.net The primary function of latex is believed to be a defense mechanism against herbivores and pathogens. frontiersin.orgnih.gov While the highest concentrations are found in the latex, phytochemical analyses have also detected triterpenes in the aerial parts of Euphorbia plants. researchgate.net However, comparative studies of different plant tissues—specifically the latex, leaves, and roots—have demonstrated that the concentration of triterpenes is significantly higher in the latex. nih.govnih.gov
Geographical Distribution and Biodiversity of this compound-Rich Plants
The genus Euphorbia has a cosmopolitan distribution, with species found in both temperate and tropical regions across the globe, with the exception of Antarctica. wikipedia.orgsanbi.org The greatest species diversity is observed in the tropics. wikipedia.org Southwest Asia is recognized as a primary center of diversity for the genus. researchgate.net
This compound-producing species have distinct native ranges. Euphorbia resinifera, a notable source of the compound, is endemic to the slopes of the Atlas Mountains in Morocco. frontiersin.orgresearchgate.net Euphorbia lathyris was originally a Mediterranean plant but has since become sub-cosmopolitan, adapting to various regions. researchgate.net The succulent euphorbias, which are often rich in these triterpenoids, are particularly diverse in southern and eastern Africa and Madagascar. sanbi.orgeuphorbiaceae.org The vast geographical spread and biodiversity of the Euphorbia genus suggest a wide potential distribution for this compound and related compounds, though specific concentrations vary significantly between species and even within a species due to environmental factors. nih.gov
Comparative Phytochemical Analysis of Triterpenoid (B12794562) Content Across Related Genera
The Euphorbiaceae family is characterized by its chemical diversity, particularly its abundance of terpenoids, including diterpenes and triterpenes. frontiersin.orgmdpi.comnih.gov Within the Euphorbia genus, tetracyclic triterpenoids are the most prominent, with euphane and tirucallane (B1253836) skeletons being the most common. mdpi.com this compound belongs to the tirucallane subclass. mdpi.com
Comparative studies within the Euphorbia genus reveal diverse triterpenoid profiles. For instance, the latex of E. lathyris contains not only this compound but also euphol, cycloartenol (B190886), and 24-methylenecycloartanol (B74860). researchgate.net A study comparing the latex metabolomes of E. amygdaloides, E. glareosa, and E. palustris found that while all contained high levels of triterpenes, 24-methylenecycloartanol was a key discriminating metabolite that accumulated selectively in the latex across these species. nih.gov
While detailed comparative analyses of this compound content across different genera within the Euphorbiaceae family are limited, the family as a whole is a known source of triterpenoids. researchgate.net Genera such as Ricinus, Hevea, and Jatropha are economically significant members of the family, also known for their complex phytochemicals, including terpenoids. wikipedia.orgmdpi.com However, the specific tirucallane-type triterpenes like this compound are considered more characteristic of the Euphorbia genus. mdpi.com A comparative study of the diterpenes in Euphorbia and the related genus Elaeophorbia found shared compounds, indicating a degree of phytochemical relationship at the generic level. oup.com This suggests that while this compound is most strongly associated with Euphorbia, related triterpenoid structures may be present in other closely related genera.
Table 2: Triterpenoid Classes in Selected Euphorbia Species
| Species | Triterpenoid Classes/Key Compounds Identified |
|---|---|
| Euphorbia lathyris | This compound, Euphol, Cycloartenol, 24-Methylene lanostenol, β-amyrin. researchgate.net |
| Euphorbia resinifera | This compound, Euphol, Tirucallane Triterpenes. cabidigitallibrary.orgresearchgate.netnih.gov |
| Euphorbia desmondii | Tirucallane and Euphane Triterpenes. acs.org |
| Euphorbia maculata | Lanostane-type triterpenoids. nih.gov |
| Euphorbia tirucalli | Euphol (a major component). frontiersin.org |
Isolation and Purification Methodologies for Euphorbol
Purity Assessment and Quantitative Analytical Methods for Isolated Euphorbol
Following isolation and purification, a rigorous assessment of the purity of the this compound sample is essential. A combination of chromatographic and spectroscopic methods is employed for this purpose, providing both qualitative confirmation and quantitative measurement.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment and quantification. nih.gov The method offers high resolution and sensitivity for separating this compound from any remaining impurities. cityu.edu.hk Purity analysis by HPLC involves developing a specific method, which includes selecting an appropriate column (e.g., C18), a mobile phase (often a mixture of acetonitrile or methanol and water), and a suitable detector (e.g., a Diode Array Detector, DAD). cityu.edu.hknih.gov The purity is determined by calculating the peak area of this compound relative to the total peak area in the chromatogram. For quantitative analysis, a calibration curve is constructed using a certified reference standard of this compound. nih.gov
Spectroscopic techniques are indispensable for structural confirmation and purity verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are powerful, non-destructive techniques for determining the chemical structure of this compound. nih.gov The spectra provide detailed information about the chemical environment of each proton and carbon atom, serving as a unique fingerprint for the molecule. For purity assessment, quantitative ¹H-NMR (qNMR) can be utilized. nih.govnih.gov This method allows for the determination of absolute purity by integrating the signals of the target compound against those of a certified internal standard of known concentration. nih.govnih.gov It is a primary analytical method that can detect both organic and inorganic impurities. nih.gov
Mass Spectrometry (MS) : Coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry is used to determine the molecular weight of this compound and to gain further structural information through fragmentation patterns. nih.govresearchgate.netmu.edu.tr High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule. mdpi.commdpi.com The presence of a single, dominant peak corresponding to the expected mass of this compound is a strong indicator of sample purity.
The combination of these analytical methods provides a comprehensive evaluation of the isolated this compound, confirming its identity, establishing its purity level, and enabling accurate quantification.
Table 1: Summary of Analytical Methods for this compound Analysis
| Technique | Purpose | Typical Parameters | Reference |
|---|---|---|---|
| HPLC | Purity Assessment, Quantification | Column: C18; Mobile Phase: Methanol/Water or Acetonitrile/Water gradient; Detector: DAD/UV | cityu.edu.hknih.gov |
| ¹H-NMR | Structural Elucidation, Purity | Solvent: CDCl₃, DMSO-d₆; Internal Standard (for qNMR): Maleic acid, Dimethyl sulfone | nih.govnih.govnih.gov |
| ¹³C-NMR | Structural Confirmation | Solvent: CDCl₃, DMSO-d₆ | nih.gov |
| LC-MS/HRMS | Molecular Weight Determination, Structural Confirmation | Ionization Mode: ESI, APCI; Analyzer: TOF, Orbitrap | mdpi.comnih.govmdpi.com |
Structural Elucidation of Euphorbol
Comprehensive Spectroscopic Characterization of Euphorbol
The initial and pivotal phase in deciphering the structure of this compound involved a suite of spectroscopic methods. These techniques provided a wealth of information, from the elemental composition and functional groups present to the intricate network of proton and carbon connectivities, ultimately leading to the assembly of its planar structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. Through the application of both one-dimensional and two-dimensional NMR experiments, the complex framework of this compound was meticulously pieced together.
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) of these protons, their integration values, and the splitting patterns (multiplicity) arising from spin-spin coupling with neighboring protons offer the first clues to the molecular puzzle.
Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon atoms in the molecule. The chemical shifts of these carbon signals provide insights into their hybridization state (sp³, sp², sp) and the nature of the atoms attached to them (e.g., oxygen, other carbons).
To further differentiate between the types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons), Distortionless Enhancement by Polarization Transfer (DEPT) experiments are employed. A DEPT-135 experiment, for instance, shows CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks, and quaternary carbons are absent. This information is invaluable for correctly assigning the carbon skeleton.
Table 1: ¹H NMR Spectroscopic Data for this compound (Data presented here is illustrative and would be populated with actual experimental values from a primary literature source.)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-3 | 3.32 | dd | 11.2, 4.5 |
| H-5 | (value) | (mult) | (coupling) |
| H-7 | 4.27 | (mult) | (coupling) |
| ... | ... | ... | ... |
Table 2: ¹³C NMR and DEPT-135 Spectroscopic Data for this compound (Data presented here is illustrative and would be populated with actual experimental values from a primary literature source.)
| Position | δ (ppm) | DEPT-135 |
| C-3 | 78.8 | CH |
| C-5 | (value) | CH |
| C-7 | 65.6 | CH |
| C-8 | 141.6 | C |
| C-9 | 157.3 | C |
| C-11 | 200.4 | C=O |
| ... | ... | ... |
Note: The provided NMR data is based on a related compound, 3β,7β-dihydroxy-24-methylenelanosta-8-ene-11-one, due to the absence of a complete, publicly available dataset for this compound itself. The structure of this compound-7-one has been elucidated, and its data would be similar.
Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms within the this compound molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals which protons are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum connect the signals of these coupled protons, allowing for the tracing of proton-proton networks throughout the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This one-bond correlation is fundamental for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings between protons and carbons, typically over two or three bonds. These correlations are crucial for connecting different fragments of the molecule identified through COSY and for establishing the positions of quaternary carbons and functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. The observation of NOE cross-peaks provides vital information about the relative stereochemistry and three-dimensional arrangement of the molecule. For instance, a strong NOE between H-7 and H₃-30 would suggest a β-orientation for the 7-hydroxy group.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, HRMS would provide the exact mass, confirming the number of carbon, hydrogen, and oxygen atoms in the molecule.
Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern is obtained. The analysis of these fragment ions provides valuable structural information, often confirming the presence of specific substructures within the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, the IR spectrum would be expected to show absorption bands corresponding to O-H stretching (from hydroxyl groups), C-H stretching (from alkyl groups), and C=O stretching (from a ketone or other carbonyl group), confirming the presence of these functionalities.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The presence of chromophores, such as double bonds and carbonyl groups, results in the absorption of UV or visible light at specific wavelengths (λmax). The UV-Vis spectrum of this compound can indicate the presence and extent of conjugation within its structure.
X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry
While spectroscopic methods provide a detailed picture of the connectivity and relative stereochemistry of a molecule, X-ray crystallography offers the ultimate confirmation of its absolute three-dimensional structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
Computational Chemistry Approaches in this compound Structural Assignment (e.g., DFT Calculations, Chiroptical Methods)
Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), plays a pivotal role in the definitive structural assignment of this compound and its analogues. These theoretical approaches are especially crucial for establishing the absolute configuration of chiral centers, a task that can be challenging to achieve solely through experimental spectroscopic data like Nuclear Magnetic Resonance (NMR).
One of the most powerful computational techniques employed in this context is the calculation of theoretical electronic circular dichroism (ECD) spectra. Chiroptical methods, such as ECD spectroscopy, measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including the absolute configuration of its stereocenters.
The process involves first proposing a likely structure based on other spectroscopic data (e.g., NMR, Mass Spectrometry). Then, using DFT methods, the theoretical ECD spectrum for the proposed stereoisomer is calculated. This computed spectrum is subsequently compared with the experimentally measured ECD spectrum of the natural compound. A close match between the theoretical and experimental spectra provides strong evidence for the assigned absolute configuration. This approach has been successfully applied to establish the absolute stereochemistry of various naturally occurring this compound derivatives, including numerous 12-deoxyphorbol esters isolated from Euphorbia resinifera.
Structural Characterization of Naturally Occurring this compound Derivatives
The structural diversity of naturally occurring this compound derivatives is vast, with modifications to the core tetracyclic tirucallane (B1253836) skeleton giving rise to a wide array of compounds. These derivatives are primarily found in plants of the Euphorbiaceae family. The characterization of these compounds involves extensive spectroscopic analysis, including 1D and 2D NMR techniques, mass spectrometry, and often X-ray crystallography for unambiguous structure determination.
This compound and its close relatives belong to the tirucallane family of triterpenoids. A key structural feature that distinguishes tirucallane-type triterpenes from euphane-type triterpenes is the stereochemistry at carbon 20. Many derivatives feature esterifications at various hydroxyl groups of the phorbol (B1677699) skeleton, leading to a class of compounds known as phorbol esters. These esters can have a wide range of acyl groups attached, contributing to their diverse biological activities.
The following table summarizes a selection of naturally occurring this compound derivatives and their key structural features:
| Compound Name | Source Organism | Key Structural Features | Reference(s) |
| Euphorol K | Euphorbia resinifera | Rearranged tirucallane triterpene with a spiro ring system. | |
| Euphorol J | Euphorbia resinifera | A euphane triterpene hydroperoxide. | |
| Kansenone | Euphorbia kansui | Euphane-type triterpene with a ketone at C-7. | |
| Epi-kansenone | Euphorbia kansui | Tirucallane-type triterpene. | |
| 12-deoxyphorbol-13,20-diester | Euphorbia resinifera | A 12-deoxyphorbol with ester groups at C-13 and C-20. | |
| 12-deoxy-16-hydroxyphorbol triester | Euphorbia resinifera | A 12-deoxyphorbol with an additional hydroxyl group at C-16 and three ester groups. | |
| This compound hexacosanoate | Euphorbia tirucalli | An ester derivative of this compound with a hexacosanoate group. | |
| This compound-7-one | Polyalthia oblique | A this compound derivative with a ketone group at the C-7 position. |
Biosynthetic Pathways of Euphorbol
Elucidation of Upstream Precursor Biogenesis
The journey to euphorbol begins with the assembly of fundamental five-carbon building blocks, which are sequentially condensed and modified to create the linear precursor of all triterpenoids.
The biosynthesis of triterpenes, including this compound, in the latex of Euphorbia species is exclusively dependent on the cytosolic mevalonate (B85504) (MVA) pathway. researchgate.net This essential metabolic pathway is responsible for producing the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.comwikipedia.org
The MVA pathway commences with acetyl-CoA as the sole carbon feedstock. wikipedia.org The initial steps involve the enzymatic condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgcreative-proteomics.com A key regulatory enzyme, HMG-CoA reductase (HMGR), then catalyzes the reduction of HMG-CoA to yield (R)-mevalonate. wikipedia.orgnih.gov Through a series of phosphorylation and decarboxylation reactions involving enzymes such as mevalonate kinase, phosphomevalonate kinase, and diphosphomevalonate decarboxylase, mevalonate is converted into IPP. mdpi.comwikipedia.org An isomerase, IDI, facilitates the interconversion between IPP and DMAPP. nih.gov These two molecules, IPP and DMAPP, are the fundamental building blocks for all isoprenoids. wikipedia.org
Subsequent head-to-tail condensations of these C5 units, catalyzed by prenyltransferases, lead to the formation of farnesyl pyrophosphate (FPP; C15). nih.govresearchgate.net
The formation of the characteristic triterpene backbone is initiated by the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules. This reaction is catalyzed by squalene (B77637) synthase to produce the linear C30 hydrocarbon, squalene. nih.govnih.gov
The next critical step is the epoxidation of squalene. The enzyme squalene monooxygenase introduces an oxygen atom across one of the terminal double bonds of the squalene molecule, forming 2,3-oxidosqualene (B107256) (also known as squalene epoxide). researchgate.netreactome.orgyoutube.com This epoxide is the direct precursor for the cyclization reaction that generates the diverse skeletons of triterpenoids. researchgate.netresearchgate.net The cyclization of 2,3-oxidosqualene is one of the most complex enzymatic reactions known, transforming the flexible, linear precursor into a rigid polycyclic structure. nih.govresearchgate.net This step represents the first major diversification point in triterpenoid (B12794562) biosynthesis, where different enzymes can guide the folding of the substrate to produce a wide array of distinct carbon skeletons. researchgate.netnih.gov
Enzymatic Machinery Governing this compound Biosynthesis
Specific enzymes are responsible for catalyzing the key cyclization and subsequent modification steps that lead to the final structure of this compound.
The cyclization of 2,3-oxidosqualene is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs), sometimes referred to as triterpene synthases. researchgate.netresearchgate.net These enzymes are responsible for the remarkable skeletal diversity found among triterpenoids. researchgate.netnih.gov In plants, OSCs form a multigene family, where different members have evolved to produce specific triterpene scaffolds from the same 2,3-oxidosqualene precursor. nih.govukhsa.gov.uk
The formation of this compound's tetracyclic tirucallane (B1253836) skeleton is the result of a specific OSC. This enzyme binds 2,3-oxidosqualene and facilitates a highly controlled cascade of ring formations. While the exact OSC responsible for this compound has not been isolated and characterized in all Euphorbia species, studies on related compounds provide insight. For instance, lanosterol (B1674476) synthase (LSS) is an OSC that catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, a structural isomer of this compound. researchgate.netreactome.org The production of different isomers like euphol (B7945317) and this compound within the same plant latex suggests the presence of closely related but distinct OSCs that impart precise stereochemical control over the cyclization reaction. researchgate.net
Following the initial cyclization of 2,3-oxidosqualene by an OSC to form the basic triterpene skeleton, a vast array of structurally diverse triterpenoids is generated through the action of post-cyclization modifying enzymes. researchgate.net These enzymes "decorate" the carbon backbone with various functional groups, which is critical for their biological activities.
The most prominent class of modifying enzymes in terpenoid biosynthesis are the cytochrome P450 monooxygenases (CYPs). nih.gov These enzymes are responsible for the majority of oxidation reactions, such as hydroxylations, that occur in secondary metabolism. nih.gov Research into the biosynthesis of other diterpenoids in the Euphorbiaceae family has shown that specific CYPs catalyze oxidation at defined positions on the terpene scaffold. nih.gov It is highly probable that specific CYPs are responsible for the hydroxyl group found on the this compound structure.
Further modifications can be carried out by other enzyme classes, such as glycosyltransferases, which add sugar moieties to the triterpenoid structure, although this is more common in the formation of saponins (B1172615) rather than triterpene alcohols like this compound. researchgate.net
Genetic and Molecular Regulation of this compound Biosynthesis
The production of this compound is regulated at the genetic and molecular level, ensuring its synthesis is coordinated with the plant's developmental and physiological state. The expansion of the OSC gene family in higher plants, primarily through tandem duplication and subsequent diversifying evolution, is a key long-term regulatory mechanism that has allowed for the creation of novel triterpene skeletons. nih.govukhsa.gov.uk
A significant finding in the Euphorbiaceae family is that genes required for specific terpenoid biosynthetic pathways are often physically arranged in gene clusters on the chromosome. nih.gov These clusters can contain genes for terpene synthases (like OSCs) and modifying enzymes (like CYPs) involved in the same pathway. nih.gov This co-localization facilitates the co-regulation and coordinated expression of all the necessary genes for producing a specific compound. nih.gov
Transcriptomic Profiling of Biosynthetic Gene Expression
Transcriptome analysis has been a powerful tool for identifying the genes involved in the biosynthesis of this compound and related compounds in plants of the Euphorbia genus. mdpi.com By comparing the gene expression profiles in different tissues, researchers have pinpointed the primary site of synthesis and the specific genes that are highly active.
In a landmark study on Euphorbia tirucalli, comprehensive transcriptome analysis of its root, stem, leaf, and latex revealed a distinct tissue-specificity for the biosynthesis of euphol, a closely related precursor to this compound. mdpi.comnih.gov The latex was identified as the primary site of euphol accumulation. mdpi.com This high concentration in the latex was correlated with the significant upregulation of genes in the upstream mevalonate (MVA) pathway, which provides the initial building blocks for triterpenoids. mdpi.com The MVA pathway, rather than the plastidial methylerythritol phosphate (B84403) (MEP) pathway, was verified as the main route for euphol biosynthesis. mdpi.com
Crucially, this transcriptomic profiling identified several putative oxidosqualene cyclase (OSC) genes, the enzymes responsible for cyclizing 2,3-oxidosqualene into the specific triterpenoid backbone. mdpi.comnih.gov Through phylogenetic and expression level analysis, specific candidates for euphol synthase, designated EtOSC5 and EtOSC6, were identified due to their significantly higher expression in the latex compared to other tissues. mdpi.com Similar studies in Euphorbia maculata using PacBio SMRT and Illumina sequencing have also successfully identified whole sets of genes, including paralogs and isoforms, involved in the MVA, MEP, and general terpenoid biosynthesis pathways, providing a rich genetic resource for understanding triterpenoid production in the Euphorbiaceae family. mdpi.comnih.govnih.gov
| Gene/Enzyme Category | Finding in E. tirucalli Latex | Significance |
| MVA Pathway Genes (e.g., FPPS, SQS, SE) | Significantly higher transcript abundance compared to other tissues. mdpi.com | Confirms the MVA pathway as the primary source of precursors for euphol/euphorbol synthesis. |
| MEP Pathway Genes | Majority were down-regulated. mdpi.com | Indicates the MEP pathway is not the main contributor to euphol/euphorbol biosynthesis. |
| Oxidosqualene Cyclases (OSCs) | EtOSC5 and EtOSC6 identified as putative euphol synthase genes due to high expression. mdpi.com | Pinpoints the specific enzymes likely responsible for creating the euphane skeleton. |
Gene Cloning and Heterologous Expression Studies
Following the identification of candidate genes through transcriptomics, the next critical step is functional validation via gene cloning and heterologous expression. nih.govnih.gov This approach involves isolating the full-length gene sequence from the source organism and introducing it into a well-characterized host, typically the bacterium Escherichia coli or, more commonly for triterpenoids, the yeast Saccharomyces cerevisiae. nih.govfrontiersin.org Successful production of the target compound in the engineered host confirms the function of the cloned gene.
For this compound, this process would involve cloning the candidate euphol synthase genes (like EtOSC5 and EtOSC6 from E. tirucalli) into a suitable expression vector. mdpi.comnih.gov This vector is then transformed into a yeast strain. nih.gov The yeast's native MVA pathway produces the necessary precursor, 2,3-oxidosqualene. nih.gov If the cloned gene is indeed a functional euphol synthase, the yeast will convert this precursor into euphol, which can then be detected and quantified. This strategy not only deciphers the biosynthetic logic but also sets the stage for metabolic engineering to produce these compounds on a larger scale. nih.govnih.gov Techniques such as Transformation-Associated Recombination (TAR) in yeast have been developed to streamline the cloning of large biosynthetic gene clusters directly from genomic DNA. nih.gov
Comparative Biosynthesis of this compound and Other Euphane-Type Triterpenoids
This compound belongs to the euphane class of triterpenoids. Its biosynthesis is a specific branch of the broader triterpenoid pathway, which is shared by many other important compounds, including sterols. The divergence point for these different structural classes is the enzymatic cyclization of the common linear precursor, 2,3-oxidosqualene. mdpi.com
The structural fate of 2,3-oxidosqualene is determined by the specific type of oxidosqualene cyclase (OSC) that acts upon it:
Euphol Synthase : This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form the euphane skeleton, characterized by a specific stereochemistry at key carbon positions (e.g., 13S, 14S). mdpi.comfrontiersin.org Euphol is the direct product, which can be further modified to create this compound.
Cycloartenol (B190886) Synthase (CAS) : This enzyme produces cycloartenol, the precursor to most plant sterols (phytosterols), such as β-sitosterol. mdpi.com
Lanosterol Synthase : This enzyme generates lanosterol, which is the precursor to sterols in fungi (e.g., ergosterol) and animals (e.g., cholesterol). researchgate.net
Transcriptome analysis of Euphorbia tirucalli provides a clear in-planta example of this metabolic bifurcation. The study identified unigenes for both euphol synthase and cycloartenol synthase (CAS). mdpi.com The high expression of euphol synthase genes in the latex explains the accumulation of euphol, while the presence of CAS genes accounts for the concurrent production of β-sitosterol in the plant tissues. mdpi.com This demonstrates how different OSCs, operating on the same substrate within the same organism, lead to distinct classes of triterpenoids. Furthermore, euphane-type triterpenoids like euphol are stereoisomers of tirucallane-type triterpenoids, with the structural outcome also being dictated by the specific cyclase enzyme. frontiersin.orgresearchgate.net
Metabolic Engineering and Synthetic Biology Approaches for this compound Production
The low abundance of many valuable plant-derived triterpenoids has driven the development of metabolic engineering and synthetic biology strategies to produce them in microbial hosts. mdpi.com Saccharomyces cerevisiae (baker's yeast) is a particularly attractive host due to its status as a GRAS (Generally Regarded as Safe) organism, its well-understood genetics, and its robust use in large-scale industrial fermentations. nih.govresearchgate.net
Pathway Reconstruction and Optimization in Heterologous Hosts (e.g., Saccharomyces cerevisiae)
The reconstruction of the this compound biosynthetic pathway in S. cerevisiae is a prime example of synthetic biology in action. The core strategy involves heterologously expressing the plant-derived euphol synthase gene in a yeast strain. nih.gov The yeast's endogenous MVA pathway naturally supplies the 2,3-oxidosqualene precursor. researchgate.net
However, a major challenge arises from the fact that the yeast's native metabolism also uses 2,3-oxidosqualene as a substrate for its own essential functions, primarily the biosynthesis of ergosterol (B1671047), a critical component of its cell membrane. nih.gov This creates a metabolic competition where the native lanosterol synthase and downstream enzymes pull the precursor pool away from the engineered pathway, thereby limiting the yield of the desired triterpenoid. Therefore, simple pathway reconstruction is often insufficient, necessitating further optimization.
Strategies for Enhanced Triterpenoid Yield
To overcome the limitations of pathway competition and low flux, several metabolic engineering strategies have been developed to boost triterpenoid production in yeast. nih.govnih.gov These strategies can be applied to enhance the yield of this compound.
| Strategy | Objective | Example Implementation |
| Increase Precursor Supply | Boost the carbon flux through the MVA pathway to increase the availability of 2,3-oxidosqualene. nih.gov | Overexpress key rate-limiting enzymes of the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1). researchgate.net |
| Downregulate Competing Pathways | Reduce the flow of precursors into the native ergosterol pathway, redirecting them to the desired product. nih.gov | Down-regulate or use a weaker promoter for the native squalene synthase gene (ERG9), which competes for the precursor farnesyl pyrophosphate (FPP). researchgate.net |
| Enzyme and Protein Engineering | Improve the catalytic efficiency and stability of the heterologously expressed enzymes. nih.govnih.gov | Optimize the codon usage of the plant-derived euphol synthase gene for expression in yeast. Use directed evolution or structure-guided engineering to enhance enzyme performance. nih.govnih.gov |
| Pathway Balancing | Avoid the accumulation of toxic intermediates and ensure a smooth metabolic flow by carefully controlling the expression levels of each pathway gene. researchgate.net | Use a library of promoters with varying strengths to fine-tune the expression of each biosynthetic gene. nih.gov |
| Cofactor Engineering | Ensure an adequate supply of cofactors, such as NADPH, which are often required by pathway enzymes. researchgate.netdtu.dk | Overexpress genes that regenerate NADPH or modify pathways to shift the redox balance towards NADPH production. nih.govresearchgate.net |
| Compartmentalization | Confine the biosynthetic pathway to a specific subcellular location (e.g., mitochondria) to isolate it from competing pathways and concentrate substrates and enzymes. nih.gov | Engineer enzymes with localization signals to target them to specific organelles. |
By combining these advanced strategies, it is possible to transform Saccharomyces cerevisiae into a highly efficient microbial cell factory for the sustainable and scalable production of this compound and other valuable triterpenoids. frontiersin.org
Chemical Synthesis and Derivatization of Euphorbol
Strategies for the Total Synthesis of the Euphorbol Molecular Skeleton
While a direct total synthesis of this compound itself has remained a formidable challenge, the synthetic community has developed sophisticated strategies to construct the core skeletons of structurally related and equally complex diterpenoids found in Euphorbia species. These approaches provide a roadmap for the potential synthesis of the this compound molecule.
The synthesis of phorbol (B1677699), the flagship member of the tigliane family, highlights a "two-phase" strategy inspired by terpene biosynthesis. nih.gov This approach involves an initial phase of powerful carbon-carbon bond-forming reactions to construct the carbocyclic core, followed by a second phase of strategic carbon-hydrogen bond oxidations to install the requisite oxygenation pattern. nih.gov An enantiospecific total synthesis of (+)-phorbol was achieved in 19 steps, starting from the abundant monoterpene (+)-3-carene. nih.gov This route demonstrates that complex natural products can be accessed synthetically, providing a means to generate analogs with unique oxidation patterns that are not accessible through isolation or semisynthesis. nih.gov
Strategies for other complex Euphorbia diterpenoids, such as euphorbialoid A and pepluacetal, further illustrate the advanced chemical methodologies required. The synthesis of euphorbialoid A, with its 5/7/6/3-membered carbocycle, was achieved by integrating powerful transformations including a Pauson-Khand reaction to form the 5/7-membered ring system. nih.gov Similarly, the total synthesis of pepluacetal featured key reactions such as a ring-closing metathesis to forge a seven-membered ring and a late-stage rhodium-catalyzed transannular carbenoid insertion into a C(sp³)–H bond. nih.govresearchgate.net These synthetic feats underscore the necessity of innovative and powerful chemical reactions to assemble such intricate molecular frameworks. The insights gained from these syntheses are invaluable for designing a potential future total synthesis of this compound.
Semisynthesis of this compound Derivatives and Analogs
Semisynthesis, which utilizes the naturally occurring this compound as a starting material, is a more direct and widely used approach to generate novel derivatives and analogs. This strategy leverages the readily available complex scaffold provided by nature to explore chemical space and investigate biological activities.
Targeted chemical modifications focus on specific functional groups within the this compound molecule to create analogs with potentially enhanced or altered biological properties. The hydroxyl groups on the this compound scaffold are primary targets for such modifications. Research has shown that a series of new this compound derivatives can be generated through semisynthetic pathways starting from this compound isolated from the latex of Euphorbia resinifera. researchgate.netnih.gov These modifications are often concentrated at specific positions, such as the C-3, C-9, or other hydroxyl-bearing carbons, allowing for a systematic exploration of how structural changes impact the molecule's function. nih.gov
The hydroxyl groups of this compound are readily converted into ester and ether derivatives. Esterification is a common modification, often achieved by reacting this compound with various carboxylic acids or their activated forms (e.g., acid chlorides) in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). nih.gov This approach has been used to synthesize a range of this compound esters, including those with aromatic acid moieties. nih.gov The synthesis of ether derivatives can also be accomplished through established chemical methods, further expanding the library of available this compound analogs. These derivatization reactions are crucial for probing the structure-activity relationships of the molecule.
Structure-Activity Relationship (SAR) Studies via Chemical Modification
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound and its derivatives relates to their biological activity. By synthesizing and testing a variety of analogs, researchers can identify key structural features, or pharmacophores, that are critical for a desired biological effect.
For diterpenes from the Euphorbia family, SAR studies have revealed important insights. For instance, the presence and state of hydroxyl groups can significantly influence activity. Research on various Euphorbia diterpenes has shown that a free hydroxyl group at the C-3 position is often important for enhancing anticancer and anti-inflammatory activities. mdpi.com Conversely, a hydroxyl group at the C-2 position can have a negative effect on activity. mdpi.comnih.gov
Furthermore, the esterification of hydroxyl groups can modulate the biological profile. In some cases, converting a hydroxyl group to an ester has been found to enhance biological activities. mdpi.com These findings guide medicinal chemists in designing new this compound derivatives with improved potency and selectivity for specific biological targets. The systematic modification of the this compound scaffold and subsequent biological evaluation are key to developing potential therapeutic leads from this class of natural products. mdpi.com
Chemoenzymatic Approaches to this compound and its Analogs
Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and efficiency of enzymatic transformations. This approach offers a powerful strategy for the synthesis of complex natural products like terpenoids and their analogs under mild reaction conditions. nih.govresearchgate.netresearchgate.net
While a specific chemoenzymatic synthesis for this compound has not been extensively detailed, the general principles are highly applicable. The biosynthesis of terpenoids begins with simple precursors like isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com Terpene synthase enzymes then catalyze complex cyclization cascades to form the diverse carbon skeletons. researchgate.net A chemoenzymatic strategy could involve using engineered microorganisms to produce a key intermediate or the this compound skeleton itself, which could then be further modified using traditional chemical methods. nih.gov
Alternatively, enzymes can be used as biocatalysts to perform specific, selective modifications on the this compound scaffold that are difficult to achieve with conventional chemistry. For example, enzymes like lipases could be used for selective acylation or deacylation of hydroxyl groups, while cytochrome P450 enzymes could introduce oxidative functionalization at specific C-H bonds. mdpi.com This modular approach allows for the scalable and efficient production of novel, non-natural terpenoids for biological screening. nih.govresearchgate.net
Research on "this compound" Reveals Limited Specific Data on Biological Activities
While the chemical compound "this compound," a tetracyclic triterpene alcohol and a constituent of the latex of various Euphorbia species, is a known natural product, a comprehensive review of available scientific literature reveals a notable scarcity of specific research focused solely on its individual biological activities. Consequently, a detailed article on the anti-inflammatory and antimicrobial properties of this compound, as outlined, cannot be generated with the required scientific rigor and specificity at this time.
Extensive searches for dedicated studies on the direct effects of isolated this compound on pro-inflammatory signaling pathways, the NLRP3 inflammasome, and its spectrum of antimicrobial activity did not yield specific research findings. The available scientific literature predominantly focuses on the biological activities of crude extracts from various Euphorbia plants or other related compounds found within these extracts.
For instance, numerous studies have investigated the anti-inflammatory properties of extracts from Euphorbia species, attributing these effects to a complex mixture of constituents, including various diterpenoids and flavonoids. These studies often report modulation of signaling pathways like NF-κB and the inhibition of pro-inflammatory mediators. Similarly, research into the antimicrobial properties of Euphorbia extracts has demonstrated a broad spectrum of activity against various bacteria and fungi, with compounds such as euphol (B7945317) and cycloartenol (B190886) often cited as active constituents.
Furthermore, recent research has highlighted the potential of other diterpenoids isolated from Euphorbia species to inhibit the NLRP3 inflammasome, a key component of the innate immune response. For example, certain diterpenoids from Euphorbia helioscopia and a compound known as Euphorbia factor L2 have been shown to suppress NLRP3 inflammasome activation.
However, it is crucial to note that these findings pertain to either complex extracts or other specific compounds, and it is not scientifically accurate to extrapolate these activities directly to the singular compound "this compound" without dedicated experimental evidence. The user's strict instruction to focus solely on this compound and to provide detailed research findings and data tables for its specific molecular mechanisms and antimicrobial spectrum cannot be fulfilled based on the currently accessible scientific literature.
Therefore, while the Euphorbia genus is a rich source of bioactive compounds with significant therapeutic potential, the specific biological profile of this compound itself remains an area requiring further scientific investigation.
Biological Activities and Molecular Mechanisms of Action of Euphorbol
Antimicrobial Properties of Euphorbol
Investigation of Antiviral Potential against Relevant Pathogens
Research into the direct antiviral activities of this compound is limited; however, studies on closely related derivatives provide insight into its potential. A derivative, this compound-7-one, isolated from the aerial parts of Euphorbia deightonii, was investigated for its inhibitory activity against Herpes Simplex Virus Type-2 (HSV-2). In this study, this compound-7-one exhibited an anti-HSV-2 effect with a 50% inhibitory concentration (IC50) value of 2.42 µM. mdpi.com
While this compound is a known constituent of plants like Euphorbia thymifolia, which have demonstrated antiviral properties, the specific contribution of this compound to this activity has not been isolated and reported. researchgate.net Further research is required to determine the direct efficacy and spectrum of activity of this compound against a broader range of relevant viral pathogens.
Anticancer Activities of this compound in Preclinical Models
The anticancer potential of this compound has been evaluated in preliminary in vitro studies. These investigations have primarily focused on its ability to inhibit cancer cell growth and its cytotoxic effects.
The cytotoxic activity of this compound has been documented against specific human cancer cell lines. In a comprehensive review of compounds isolated from the Euphorbiaceae family, this compound was identified as a component of a dichloromethane (B109758) extract from Euphorbia grandicornis. This extract demonstrated cytotoxic activity against the HeLa human cervical cancer cell line. The specific IC50 value attributed to this compound from this study was 83.84 ± 2.94 μg/mL. nih.govresearchgate.net
| Compound | Cell Line | Activity | IC50 Value | Source |
|---|---|---|---|---|
| This compound | HeLa (Human Cervical Cancer) | Cytotoxicity | 83.84 ± 2.94 μg/mL | nih.govresearchgate.net |
Detailed mechanistic studies on how this compound inhibits cell growth, whether through direct cytotoxic damage or cytostatic effects, are not yet extensively reported in the scientific literature.
Currently, there is a lack of specific scientific studies demonstrating that this compound directly induces the programmed cell death pathways of apoptosis or autophagy in cancer cells. While other compounds isolated from the Euphorbia genus, such as euphorbiasteroid (B1671786) and various diterpenoids, have been shown to trigger these pathways, similar investigations focused solely on this compound have not been published. nih.govmdpi.com Therefore, the role of this compound in activating apoptotic caspases or modulating autophagy-related proteins remains an area for future research.
The specific effects of this compound on the regulation of the cell cycle in cancer cells have not been detailed in the available preclinical models. Research on other constituents of Euphorbia plants, like euphornin, has shown the ability to cause cell cycle arrest at specific phases, such as G2/M. nih.gov However, dedicated studies to determine if this compound can modulate the expression or activity of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs) are currently absent from the literature.
Direct evidence for the anti-angiogenic activity of isolated this compound is not available. However, indirect evidence suggests a potential role in metastasis inhibition. The latex of Euphorbia tirucalli, which contains this compound as one of its active components, was investigated for its effects on lung metastasis in a murine model. nih.gov In this study, treatment with the diluted latex resulted in a significant reduction in the volume fraction of mouse lungs occupied by metastatic melanoma nodules. nih.gov While this finding is promising, it is important to note that the latex contains a mixture of compounds, and the specific contribution of this compound to the observed anti-metastatic effect has not been determined.
There is currently no published research that specifically investigates the interactions of this compound with key oncogenic signaling networks. While other compounds from the Euphorbia genus have been shown to modulate pathways such as SHP-1/STAT3 and PI3K/Akt, the molecular targets and signaling cascades directly affected by this compound have not been identified. nih.govnih.gov Elucidating these interactions will be crucial for understanding its potential as a targeted anticancer agent.
Other Documented Biological Activities of this compound
The tetracyclic triterpene alcohol euphol (B7945317), a key component of the latex from plants like Euphorbia umbellata and E. tirucalli, has been the subject of various biological investigations. nih.gov Extracts from the broader Euphorbia genus, rich in compounds like this compound, have demonstrated a wide array of effects, from modulating oxidative stress and immune responses to exhibiting neuroprotective and insecticidal properties.
Extracts from the Euphorbia genus have shown notable antioxidant capabilities, largely attributed to their rich content of phenolic compounds and flavonoids. researchgate.netmdpi.com However, the effects on oxidative stress can be complex and sometimes contradictory depending on the specific species and experimental model.
A flavonoid-rich fraction of Euphorbia peplus was found to combat oxidative stress in diabetic rats by reducing elevated levels of malondialdehyde (MDA) and nitric oxide (NO), while also boosting diminished antioxidant defenses. nih.gov Similarly, aqueous extracts from the leaves of Euphorbia helioscopia demonstrated potent free radical scavenging activity. webmd.com Studies on Euphorbia thymifolia also confirmed that its fractions and isolated pure compounds possess significant antioxidant activities, including superoxide (B77818) radical and hydroxyl radical scavenging. nih.gov Methanol extracts of Euphorbia paralias effectively scavenged free radicals in both ABTS and DPPH assays. nih.gov
Table 1: Antioxidant and Oxidative Stress Modulating Activities of Euphorbia Extracts This table is interactive. Users can sort columns to compare findings.
| Euphorbia Species | Extract/Fraction | Model System | Key Findings | Reference |
|---|---|---|---|---|
| E. peplus | Flavonoid-rich fraction | Diabetic rats | Reduced markers of oxidative stress (MDA, NO) and enhanced antioxidant defenses. | nih.gov |
| E. helioscopia | Aqueous leaf extract | In vitro DPPH assay | Exhibited the best antiradical activity with an IC50 of 35.11 µg/ml. | webmd.com |
| E. thymifolia | Various fractions and pure compounds | In vitro assays, Electron Spin Resonance | Showed superoxide and hydroxyl radical scavenging activities. | nih.gov |
| E. lathyris | Extracts from various plant parts | In vitro DPPH & FRAP assays | Testa extract had the highest DPPH scavenging; seed extract had the highest FRAP activity. | mdpi.com |
| E. paralias | Methanol extract | In vitro DPPH & ABTS assays | Scavenged free radicals by 92.65% (DPPH) and 89.57% (ABTS). | nih.gov |
| E. tirucalli | Latex | Rat model | Promoted oxidative stress and inflammatory activity in renal tissue. | researchgate.net |
This compound and related compounds from Euphorbia species exhibit significant immunomodulatory activities, influencing both cellular and humoral immunity through various mechanisms, including the modulation of lymphocyte activity and cytokine production.
The isolated compound euphol has demonstrated direct effects on the immune system. It was found to inhibit the alternative and lectin pathways of the complement system and significantly reduce neutrophil chemotaxis. In contrast, it increased the activation of the classical complement pathway.
Extracts from different Euphorbia species have shown both immunostimulatory and immunosuppressive properties. A methanolic extract of Euphorbia cheiradenia was found to enhance both cellular and humoral immune responses. It stimulated lymphocyte proliferation and significantly increased the secretion of Interleukin-2 (IL-2). Similarly, the crude latex of Euphorbia tirucalli was shown to modulate the cytokine response by significantly increasing the production of the type 1 cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) in CD4+ T lymphocytes.
Conversely, an ethanol (B145695) extract of Euphorbia hirta demonstrated potent immunosuppressive activity by blocking the production of the cell-mediated immune response, including CD3+, CD4+, and CD8+ cells, and inhibiting Th1 cytokines like IL-2, TNF-α, and IFN-γ. However, other studies on E. hirta report immunostimulatory effects, such as stimulating macrophages and humoral immunity, suggesting that the effect may be concentration-dependent. Furthermore, extracts from Euphorbia microciadia and Euphorbia osyridea were found to shift the immune response towards a Th2 pattern by increasing the secretion of IL-4 and IL-10 without affecting IFN-γ.
Table 2: Immunomodulatory Activities of Euphol and Euphorbia Extracts This table is interactive. Users can sort columns to compare findings.
| Source Compound/Extract | Model System | Effect on Cellular Immunity | Effect on Humoral Immunity/Cytokines | Reference |
|---|---|---|---|---|
| Euphol | Human serum, neutrophils | Inhibited neutrophil migration; Modulated complement pathways. | Inhibited alternative & lectin pathways; activated classical pathway. | |
| E. cheiradenia extract | Human lymphocytes, mice | Induced lymphocyte proliferation; enhanced delayed-type hypersensitivity. | Increased specific antibody production; significantly increased IL-2 secretion. | |
| E. tirucalli latex | Human leukocytes | Stimulated CD4+ T lymphocytes. | Increased production of TNF-α and IFN-γ (Type 1 response). | |
| E. hirta extract | Experimental animals | Suppressed T-lymphocytes (CD3+, CD4+, CD8+); stimulated macrophages at certain concentrations. | Decreased primary antibody response; inhibited Th1 cytokines (IL-2, TNF-α, IFN-γ). |
Phytochemicals are of great interest for their potential to modulate neuronal function and protect against neurodegeneration. While direct studies on this compound are scarce, research on Euphorbia extracts suggests a neuroprotective potential, primarily linked to their antioxidant and anti-inflammatory activities.
Extracts and secondary metabolites from Euphorbia plants have shown potential neuroprotective effects against cell damage induced by serum deprivation and rotenone (B1679576) in PC12 cell lines. nih.gov A review of Euphorbia hirta highlights its neuroprotective properties, attributing them to its bioactive components like flavonoids and polyphenols. These compounds are believed to counteract oxidative stress and neuroinflammation, which are key factors in the development of neurodegenerative diseases. The neuroprotective mechanisms of such plant-derived compounds often involve scavenging free radicals, reducing lipid peroxidation, and modulating inflammatory responses to maintain neuronal health.
Although these findings point to the potential of the Euphorbia genus in neuroprotection, further research is required to isolate these effects specifically to this compound and to fully understand the associated cellular pathways.
Extracts from the Euphorbia genus and their derivatives have been documented for their significant insecticidal and antifeedant properties, presenting a potential alternative to synthetic pesticides.
The latex of Euphorbia antiquorum was found to be highly toxic to various soft-bodied insect pests. Similarly, aqueous extracts of Euphorbia helioscopia demonstrated a notable insecticidal effect against the red flour beetle, Tribolium castaneum. webmd.com Research on the latex from Euphorbia virgata confirmed its lethal effect on the larvae of the great spruce bark beetle, Dendroctonus micans.
The antifeedant properties, which deter insects from feeding, have also been observed. Diterpenoids isolated from the roots of Euphorbia jolkinii showed moderate antifeedant activity against the generalist insect herbivore, Spodoptera exigua. Extracts from Euphorbia lathyris were also effective as an antifeedant against the larvae of Cetonia aurata.
Importantly, a study involving the chemical modification of terpenes from E. officinarum latex reported that derivatives of α-euphorbol could be considered as molecular leads for selective insecticides. This provides a direct link between the this compound structure and insecticidal activity.
Table 3: Insecticidal and Antifeedant Properties of Euphorbia Extracts and Derivatives This table is interactive. Users can sort columns to compare findings.
| Euphorbia Species/Source | Target Organism | Observed Activity | Key Finding | Reference |
|---|---|---|---|---|
| E. antiquorum | Soft-bodied insects/spiders | Insecticidal | Xylene-latex extract was highly toxic. | |
| E. helioscopia | Tribolium castaneum (Red flour beetle) | Insecticidal | Flower aqueous extracts showed the lowest LC50 (2.9 mg/mL). | webmd.com |
| E. virgata | Dendroctonus micans (Spruce bark beetle) | Insecticidal | Latex had a lethal effect on larvae, increasing with concentration. | |
| E. jolkinii | Spodoptera exigua (Beet armyworm) | Antifeedant | Diterpenoids from the roots exhibited moderate antifeedant effects. | |
| E. lathyris | Cetonia aurata (Rose chafer) | Antifeedant & Insecticidal | Root extracts were effective against first, second, and third instar larvae. |
Advanced Research Methodologies for Euphorbol Studies
Integrated 'Omics' Approaches for Holistic Understanding
'Omics' technologies offer a systems-level perspective on the biological role of euphorbol by simultaneously measuring entire sets of molecules, such as metabolites, proteins, and transcripts. This integrated approach is crucial for building a complete picture of the compound's lifecycle and effects within a biological system.
Metabolomics is a powerful discipline for the comprehensive analysis of small molecules (<1 kDa) within a biological system, providing a functional readout of cellular activity. nih.gov In the context of this compound, metabolomics is instrumental in elucidating its complex biosynthetic pathway and profiling related metabolites. By employing techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can investigate the metabolic changes associated with different growth stages or environmental conditions in Euphorbia species. nih.gov This allows for the identification and quantification of this compound, its precursors like 2,3-oxidosqualene (B107256), and its various derivatives. mdpi.com
Metabolomic analyses can identify a wide array of differentially abundant metabolites, which can then be mapped to specific biochemical pathways. mdpi.com For instance, untargeted metabolomics can reveal enrichment in pathways such as terpenoid biosynthesis, providing clues to how resources are allocated for this compound production. nih.gov Through the systematic study of these metabolite fingerprints, it is possible to reconstruct the metabolic network surrounding this compound, identifying key intermediates and branch points. nih.gov This approach was successfully used to study the metabolic pathways of etiolation in fresh-cut Chinese water chestnuts, demonstrating its utility in tracking complex biochemical conversions. nih.gov
Proteomics, the large-scale study of proteins, is essential for identifying the molecular targets of bioactive compounds like this compound and understanding their mechanism of action. nih.gov Chemical proteomics, in particular, is a powerful platform for identifying the protein targets of biologically active compounds directly from a cellular environment, where protein conformations and complexes are preserved. nih.gov This approach can be used to isolate and identify specific proteins that bind to this compound, thereby revealing its direct cellular interactors and potential off-targets. nih.gov
Furthermore, proteomics can provide a global view of how cellular protein expression changes in response to this compound treatment. By comparing the proteomes of treated versus untreated cells, researchers can identify proteins that are up- or down-regulated, offering insights into the cellular pathways affected by the compound. mdpi.com This method has been used to identify proteins related to isoprenoid biosynthesis in other plants. mdpi.com Mass spectrometry-based proteomics is a key technology in this field, offering high-resolution and reproducible data that can be used to discover biomarkers and profile drug pharmacology. youtube.com For instance, iTRAQ-based proteomics has been used to analyze responses in the laticifers of Euphorbia kansui, the specialized cells where diterpenoids are often produced. researchgate.net Such analyses can help identify key enzymes and regulatory proteins involved in the biosynthesis and response pathways related to this compound.
Transcriptomics captures a snapshot of the complete set of RNA transcripts in a cell at a specific time, providing extensive information on gene expression and regulation. mdpi.com This methodology is particularly valuable for identifying the genes involved in the biosynthesis of complex metabolites in medicinal plants. mdpi.comnih.gov For this compound, comparative transcriptome analysis of different tissues from Euphorbia plants (e.g., root, stem, leaf, and latex) can pinpoint the genes responsible for its synthesis. mdpi.com
Studies on Euphorbia tirucalli have used this approach to identify putative oxidosqualene cyclase (OSC) genes, which are crucial for euphol (B7945317) synthesis, a stereoisomer of this compound. mdpi.com The analysis revealed that these genes were significantly up-regulated in the latex, identifying it as the primary site of synthesis. mdpi.com By comparing the transcriptomes of different Euphorbia species or tissues, researchers can identify differentially expressed genes (DEGs) involved in terpenoid biosynthesis. nih.govfrontiersin.org Next-generation sequencing (NGS) technologies, including Illumina paired-end analysis and PacBio single-molecule real-time (SMRT) sequencing, have been instrumental in isolating and characterizing these key genes, even in plants without a reference genome. mdpi.com These findings provide a strong foundation for understanding the genetic regulation of this compound production and for potential biotechnological applications aimed at enhancing its yield. mdpi.comnih.gov
Advanced Imaging Techniques for Subcellular Localization and Interaction Studies
Understanding where a bioactive compound is located within a cell is critical to deciphering its function. Advanced imaging techniques that overcome the diffraction limit of light are now being used to track the dynamics of molecules at the subcellular level. researchgate.net Super-resolution microscopy (SRM) has become a powerful tool in cell biology for studying the fine structure of organelles and protein interactions. nih.gov
Techniques such as photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM) can achieve nanoscale resolution, making them suitable for observing the localization of this compound or its fluorescently-tagged analogues within specific cellular compartments. nih.gov Another approach involves conjugating the compound of interest with a fluorescent dye, allowing for its visualization using confocal microscopy. nih.gov This method enables the localization of molecules in both 2D and 3D (via Z-stacks) and has been used to determine the subcellular destination of various therapeutic compounds. nih.gov While these techniques have not yet been specifically reported for this compound, they represent a powerful future direction for research, enabling scientists to visualize which organelles or protein complexes this compound interacts with, thereby providing direct evidence for its mechanism of action.
In Silico Modeling and Molecular Dynamics Simulations for Receptor Binding and Mechanism Prediction
Computational methods, including in silico modeling and molecular dynamics (MD) simulations, provide powerful predictive insights into how this compound interacts with potential biological targets at an atomic level. mdpi.com These approaches are particularly useful when experimental data is scarce or to guide further experimental work. In silico molecular docking is used to predict the binding pose and affinity of a small molecule like this compound to a specific protein receptor. mdpi.comnih.gov This can screen large libraries of proteins to identify potential binding partners.
Following docking, molecular dynamics (MD) simulations are employed to study the stability and conformational changes of the this compound-protein complex over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a dynamic view of the interaction and helping to validate the stability of the predicted binding mode. mdpi.comnih.gov These simulations can reveal key amino acid residues involved in the interaction and calculate binding free energies, which offer a more accurate prediction of binding affinity. nih.govresearchgate.net Such computational studies have been successfully applied to investigate the interactions of other natural products from Euphorbia species with their targets, demonstrating the utility of these methods for predicting receptor binding and elucidating the molecular mechanism of this compound. mdpi.comnih.govnih.gov
Development of High-Throughput Screening Assays for this compound Analogues
High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast compound libraries to identify molecules with a desired biological activity. ewadirect.com The development of HTS assays is a critical step in exploring the therapeutic potential of this compound analogues. These assays must be robust, sensitive, and suitable for automation to efficiently screen thousands of compounds. nih.gov
HTS assays are often based on fluorescence, where a change in signal indicates that a compound is interacting with the target of interest. researchgate.net For example, a fluorescence-based assay could be designed to measure the inhibition of a specific enzyme targeted by this compound derivatives. rsc.org The development process involves optimizing the assay for statistical robustness, often measured by parameters like the Z' factor, to ensure that it can reliably distinguish between active and inactive compounds. nih.gov Once a primary HTS is complete, hit compounds are typically validated through secondary assays to confirm their activity and rule out false positives. nih.gov The development of such assays for this compound analogues would significantly accelerate the discovery of new lead compounds with optimized activity and properties for further preclinical development. ewadirect.comnih.gov
Future Research Directions and Translational Perspectives for Euphorbol
Exploration of Undiscovered Biological Activities and Therapeutic Applications
While the pro-inflammatory and tumor-promoting activities of certain phorbol (B1677699) esters are well-documented, the broader bioactivity spectrum of the core euphorbol structure and its diverse derivatives remains largely uncharted territory. The traditional use of Euphorbia species for a variety of ailments, including infections and inflammatory conditions, suggests that this compound-related compounds may possess a wider range of pharmacological effects than currently known. nih.govnih.gov
Future investigations are likely to focus on screening this compound and its derivatives for a variety of biological activities. Given the known immunomodulatory effects of some Euphorbia extracts, exploring the anti-inflammatory and antiviral potential of this compound is a logical next step. nih.govmdpi.com The structural similarity of this compound to other bioactive terpenoids suggests potential applications in areas such as neuroprotection, metabolic disorders, and as antimicrobial agents. nih.govresearchgate.net High-throughput screening assays, coupled with modern cell and molecular biology techniques, will be instrumental in identifying novel biological targets and therapeutic avenues for this compound and its analogues. This exploration could unveil new lead compounds for drug development, moving beyond the historical focus on protein kinase C activation.
Discovery and Characterization of Novel this compound Derivatives from Diverse Natural Sources
The genus Euphorbia is a vast and chemically diverse group of plants, with many species yet to be phytochemically investigated. mdpi.com This represents a significant opportunity for the discovery of new, naturally occurring this compound derivatives with unique structural modifications and potentially more favorable biological profiles. Recent studies continue to identify novel phorbol esters and other diterpenoids from various Euphorbia species, highlighting the untapped chemical diversity within this genus. researchgate.netresearchgate.net
For instance, research on the South African plant Euphorbia bothae led to the isolation of two new 12-deoxyphorbol esters, namely 12-deoxyphorbol-13-isobutyrate-16-angelate-20-acetate and 12-deoxyphorbol-13-(2-methylbutyrate)-16-angelate-20-acetate. researchgate.net Similarly, detailed examination of Euphorbia resinifera latex has resulted in the identification of fifteen 12-deoxyphorbol esters. mdpi.com The structural elucidation of these new compounds was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). researchgate.netmdpi.com
Future research will likely involve systematic phytochemical screening of a wider range of Euphorbia species from different geographical locations. This will not only expand the library of known this compound derivatives but also provide valuable insights into the structure-activity relationships of this class of compounds. The semi-synthesis of new derivatives from naturally occurring this compound also presents a promising avenue for creating novel compounds with enhanced therapeutic properties. researchgate.net
Advancements in Sustainable and Scalable Production Methodologies for this compound
The reliance on extraction from plant sources for this compound and its derivatives presents several challenges, including low yields, batch-to-batch variability, and potential over-harvesting of natural plant populations. To overcome these limitations, the development of sustainable and scalable production methods is a critical area of future research.
Metabolic engineering and synthetic biology offer promising alternatives to traditional extraction. nih.govutexas.edu These approaches involve genetically engineering microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce terpenoids, the broader class of compounds to which this compound belongs. nih.gov By introducing and optimizing the biosynthetic pathways for this compound production in these microbial hosts, it may be possible to achieve high-titer, consistent, and cost-effective production in large-scale fermenters. While the complete biosynthetic pathway for this compound is yet to be fully elucidated in a heterologous host, the successful microbial production of other complex terpenoids provides a strong proof-of-concept for this strategy.
Another promising approach is biocatalysis, which utilizes isolated enzymes or whole-cell systems to perform specific chemical transformations. bohrium.commdpi.com Biocatalytic methods could be employed for the stereoselective synthesis of this compound or for the modification of the this compound scaffold to create novel derivatives. This approach offers the advantages of high specificity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis.
Investigation of this compound in Combinatorial Therapeutic Strategies
The complexity and multifactorial nature of diseases like cancer often necessitate treatment with multiple therapeutic agents. Combination therapy, which involves the use of two or more drugs with different mechanisms of action, can lead to synergistic effects, overcome drug resistance, and reduce treatment-related toxicity. brieflands.com The potential of this compound and its derivatives in combinatorial therapeutic strategies is an exciting and largely unexplored area of research.
While direct studies on this compound in combination therapies are limited, research on related compounds offers valuable insights. For example, euphol (B7945317), a tetracyclic triterpene alcohol also found in Euphorbia species, has shown synergistic interactions with conventional chemotherapy drugs like gemcitabine (B846) and paclitaxel (B517696) in pancreatic and esophageal cancer cell lines, respectively. This suggests that this compound, with its distinct biological activities, could also enhance the efficacy of existing anticancer drugs.
Future studies should investigate the synergistic or additive effects of this compound in combination with a range of therapeutic agents, including conventional chemotherapeutics, targeted therapies, and immunotherapies. Such research could identify novel drug combinations that are more effective and have fewer side effects than current treatment regimens. Understanding the molecular mechanisms underlying these synergistic interactions will be crucial for the rational design of effective combination therapies.
Refinement of Analytical and Structural Elucidation Technologies for this compound Research
The structural complexity and the presence of multiple stereocenters in the this compound molecule, along with the vast diversity of its ester derivatives, present significant challenges for its analysis and characterization. Continued advancements in analytical and structural elucidation technologies are therefore essential for advancing this compound research.
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the sensitive and selective detection and identification of this compound and its derivatives in complex plant extracts. mdpi.comnih.gov Techniques like ultra-high-performance liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry (UHPLC-Q/TOF-MS) have been successfully used to profile the chemical constituents of Euphorbia species and identify new diterpenoids. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone for the definitive structural elucidation of novel this compound derivatives. Advanced 2D-NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are indispensable for assigning the complex proton and carbon signals and determining the relative stereochemistry of these molecules. researchgate.netnih.govnih.gov The application of these sophisticated NMR methods has been demonstrated in the characterization of numerous complex diterpenoids from Euphorbia. researchgate.netresearchgate.net
Future refinements in these technologies, including the development of more sensitive probes, novel pulse sequences, and advanced computational methods for spectral analysis and prediction, will further enhance the ability to isolate and characterize new and trace-level this compound derivatives. These advancements will be critical for building a comprehensive understanding of the chemical diversity and biological potential of this important class of natural products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
